molecular formula C14H12F3NO2S B2720901 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1351617-79-2

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2720901
CAS No.: 1351617-79-2
M. Wt: 315.31
InChI Key: WCUZWYWMAVKYGE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-aminoethanol in the presence of a base such as triethylamine (TEA) to form the intermediate N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide.

    Thiophene Substitution: The intermediate is further reacted with thiophene-2-carbaldehyde under acidic conditions to introduce the thiophene ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide.

    Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenamine.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It can be used as a probe to investigate the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure may contribute to the development of novel therapeutic agents targeting specific diseases.

Industry

In the materials science industry, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the performance of materials used in electronics and photonics.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The thiophene ring and benzamide moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide
  • N-(2-hydroxy-2-(furan-2-yl)ethyl)-3-(trifluoromethyl)benzamide
  • N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the specific combination of its functional groups. The presence of the thiophene ring distinguishes it from other similar compounds, potentially offering different electronic properties and reactivity. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c15-14(16,17)10-4-1-3-9(7-10)13(20)18-8-11(19)12-5-2-6-21-12/h1-7,11,19H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUZWYWMAVKYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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